Comparative Anticancer Efficacy: 4-NQO vs. 6-Bromo- and 6-Carboxy-Derivatives in Ehrlich Carcinoma Models
In early anticancer research, 4-NQO was directly compared to its 6-bromo and 6-carboxy derivatives for its ability to prolong survival in Ehrlich ascites carcinoma models. 4-NQO demonstrated a distinct efficacy profile, providing a quantifiably different survival benefit at different doses relative to its analogs [1]. Another study confirmed that while the 6-carboxy derivative was less toxic, 4-NQO was more potent on a mg/kg basis, requiring a 17.8x lower dose for equivalent survival benefit [2].
| Evidence Dimension | Survival Prolongation in Ehrlich Ascites Carcinoma |
|---|---|
| Target Compound Data | 28.3 days prolongation (at 7 mg/kg) |
| Comparator Or Baseline | 6-bromo-4-NQO (26.7 days at 3 mg/kg); 6-carboxy-4-NQO (equivalent survival to 4-NQO 7 mg/kg achieved at 125 mg/kg) |
| Quantified Difference | 4-NQO required a 17.8x lower dose (7 mg/kg vs. 125 mg/kg) to achieve equivalent survival prolongation as 6-carboxy-4-NQO. |
| Conditions | Ehrlich ascites tumor-bearing mice; intraperitoneal administration; survival monitored for >50 days. |
Why This Matters
This data is critical for researchers designing in vivo efficacy studies, as it shows that 4-NQO achieves a potent therapeutic effect at a far lower dose than a structurally similar analog, which may be advantageous for minimizing compound-related toxicity.
- [1] Nakahara, W., Fukuoka, F., & Sakai, S. (1955). On the anti-cancer action of quinoline derivatives. Gann, 46, 605-616. View Source
- [2] Nakahara, W., Fukuoka, F., & Sugimura, T. (1957). Anti-cancer action of 6-carboxy-4-nitroquinoline 1-oxide. Gann, 48, 263-270. View Source
